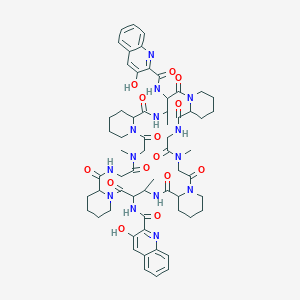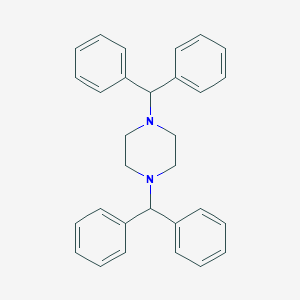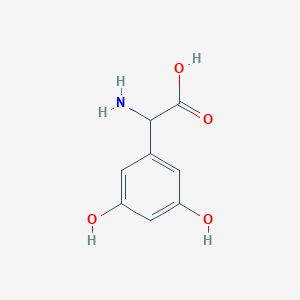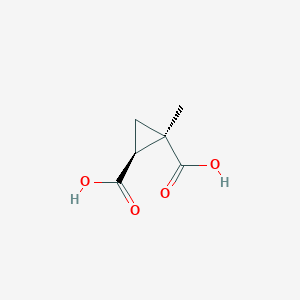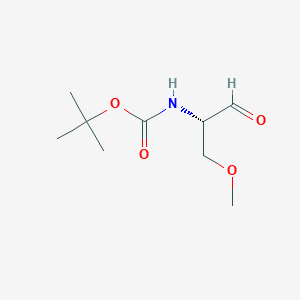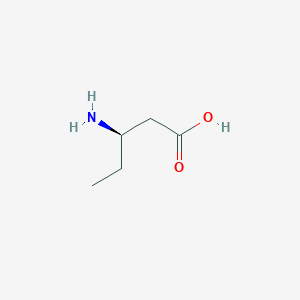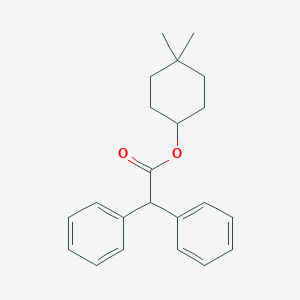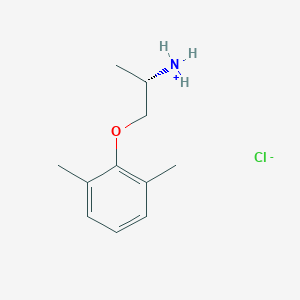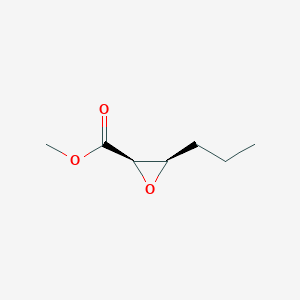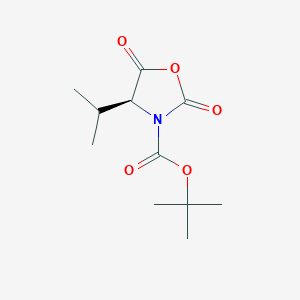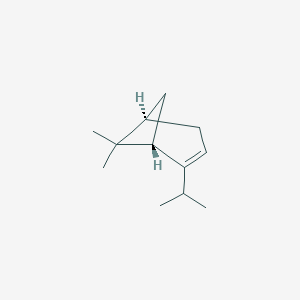
(+)-2-Isopropylapopinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2-Isopropylapopinene is a natural compound found in various plant species, including Papaver somniferum, commonly known as the opium poppy. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of (+)-2-Isopropylapopinene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the brain, including the mu-opioid receptor. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects of the compound.
Effets Biochimiques Et Physiologiques
(+)-2-Isopropylapopinene has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (+)-2-Isopropylapopinene has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (+)-2-Isopropylapopinene in lab experiments has several advantages and limitations. One advantage is that the compound is readily available from natural sources, making it relatively easy to obtain. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using (+)-2-Isopropylapopinene in lab experiments is that the compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on (+)-2-Isopropylapopinene. One direction is to further investigate the compound's potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing novel synthetic methods for the production of (+)-2-Isopropylapopinene, which could make the compound more readily available for research purposes. Finally, future studies could investigate the potential use of (+)-2-Isopropylapopinene in combination with other drugs to enhance its pharmacological effects.
Méthodes De Synthèse
The synthesis of (+)-2-Isopropylapopinene involves the extraction of the compound from the opium poppy plant. The isolation process involves the use of various solvents, including methanol, ethanol, and chloroform, to extract the compound from the plant material. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to obtain a pure form of (+)-2-Isopropylapopinene.
Applications De Recherche Scientifique
(+)-2-Isopropylapopinene has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to exhibit analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
156327-05-8 |
|---|---|
Nom du produit |
(+)-2-Isopropylapopinene |
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
Clé InChI |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
SMILES isomérique |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
SMILES canonique |
CC(C)C1=CCC2CC1C2(C)C |
Synonymes |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



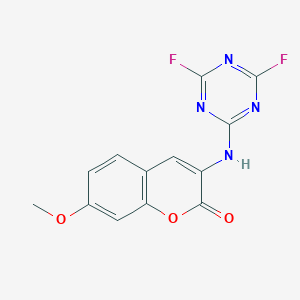
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
